Methyl 4-(thiophen-3-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(thiophen-3-yl)butanoate: is an organic compound with the molecular formula C9H12O2S. It is a derivative of butanoic acid, where the butanoate group is substituted with a thiophene ring at the third position. This compound is of interest due to its unique chemical structure, which combines the properties of both the butanoate and thiophene moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Esterification Reaction: One common method to synthesize Methyl 4-(thiophen-3-yl)butanoate involves the esterification of 4-(thiophen-3-yl)butanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of thiophene with butanoyl chloride, followed by esterification with methanol.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification reaction.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-(thiophen-3-yl)butanoate can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The thiophene ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation of the thiophene ring.
Reduction: Lithium aluminum hydride for reduction of the ester group.
Substitution: Halogens (e.g., bromine) for halogenation reactions.
Major Products Formed:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: 4-(thiophen-3-yl)butanol.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(thiophen-3-yl)butanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of thiophene-based drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Methyl 4-(thiophen-3-yl)butanoate is primarily related to its chemical structure. The thiophene ring can interact with various biological targets, including enzymes and receptors, through π-π interactions and hydrogen bonding. The ester group can undergo hydrolysis to release the active thiophene moiety, which can then exert its effects on molecular targets.
Comparison with Similar Compounds
Methyl 4-(thiophen-2-yl)butanoate: Similar structure but with the thiophene ring at the second position.
Ethyl 4-(thiophen-3-yl)butanoate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-(thiophen-3-yl)propanoate: Similar structure but with a shorter carbon chain.
Uniqueness: Methyl 4-(thiophen-3-yl)butanoate is unique due to the specific positioning of the thiophene ring and the length of the carbon chain, which can influence its reactivity and biological activity. The combination of the butanoate and thiophene moieties provides a distinct set of chemical properties that can be leveraged in various applications.
Properties
CAS No. |
122417-23-6 |
---|---|
Molecular Formula |
C9H12O2S |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
methyl 4-thiophen-3-ylbutanoate |
InChI |
InChI=1S/C9H12O2S/c1-11-9(10)4-2-3-8-5-6-12-7-8/h5-7H,2-4H2,1H3 |
InChI Key |
OVGQHSQVDXREMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=CSC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.